N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 920389-03-3
VCID: VC6425028
InChI: InChI=1S/C22H26N4O4S/c1-14(27)23-15-5-2-6-16(11-15)24-20(28)13-31-21-18-8-3-9-19(18)26(22(29)25-21)12-17-7-4-10-30-17/h2,5-6,11,17H,3-4,7-10,12-13H2,1H3,(H,23,27)(H,24,28)
SMILES: CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4
Molecular Formula: C22H26N4O4S
Molecular Weight: 442.53

N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

CAS No.: 920389-03-3

Cat. No.: VC6425028

Molecular Formula: C22H26N4O4S

Molecular Weight: 442.53

* For research use only. Not for human or veterinary use.

N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide - 920389-03-3

Specification

CAS No. 920389-03-3
Molecular Formula C22H26N4O4S
Molecular Weight 442.53
IUPAC Name N-(3-acetamidophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C22H26N4O4S/c1-14(27)23-15-5-2-6-16(11-15)24-20(28)13-31-21-18-8-3-9-19(18)26(22(29)25-21)12-17-7-4-10-30-17/h2,5-6,11,17H,3-4,7-10,12-13H2,1H3,(H,23,27)(H,24,28)
Standard InChI Key BTDJEUPRYZNROX-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4

Introduction

Molecular Characterization and Structural Features

Chemical Identity

N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS: 920389-03-3) has the molecular formula C₂₂H₂₆N₄O₄S and a molar mass of 442.53 g/mol. Its IUPAC name reflects the integration of three key structural domains:

  • Cyclopenta[d]pyrimidine core: A bicyclic system fused with pyrimidine, providing rigidity and planar geometry for potential π-π interactions.

  • Tetrahydrofuran (THF) moiety: A five-membered oxygen-containing ring, enhancing solubility and enabling hydrogen bonding.

  • 3-Acetamidophenyl group: A substituted aromatic system with an acetamide side chain, common in kinase inhibitors and receptor antagonists.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.920389-03-3
Molecular FormulaC₂₂H₂₆N₄O₄S
Molecular Weight442.53 g/mol
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4
InChI KeyBTDJEUPRYZNROX-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The compound is synthesized via sequential coupling reactions, as outlined below:

  • Core Formation: The cyclopenta[d]pyrimidine-2-one scaffold is constructed through cyclocondensation of thiourea derivatives with cyclopentanone precursors under acidic conditions.

  • S-Alkylation: Introduction of the thioacetamide side chain occurs via nucleophilic substitution, where the sulfur atom attacks α-haloacetamides (e.g., N-aryl α-chloroacetamides).

  • Tetrahydrofuran Integration: The THF moiety is introduced through alkylation using (tetrahydrofuran-2-yl)methyl halides, leveraging the nucleophilicity of the pyrimidine nitrogen.

Critical Note: Regioselectivity challenges arise during S-alkylation due to competing ring-chain tautomerism, necessitating precise temperature control (60–80°C) and anhydrous solvents.

Physicochemical Properties

Experimental data on solubility and stability remain sparse, but computational predictions suggest:

  • LogP: ~2.1 (moderate lipophilicity, favoring membrane permeability).

  • Hydrogen Bond Donors/Acceptors: 3/8, indicating potential for extensive intermolecular interactions.

  • Rotatable Bonds: 7, suggesting conformational flexibility.

Biological Activity and Mechanistic Insights

Hypothesized Targets

While direct studies are lacking, structural analogs exhibit activity against:

  • Cyclooxygenase-2 (COX-2): The thioamide group may chelate zinc ions in the enzyme’s active site, reducing prostaglandin synthesis.

  • Bacterial Dihydrofolate Reductase (DHFR): The pyrimidine core mimics folate substrates, potentially inhibiting nucleotide synthesis.

  • RORγ Nuclear Receptors: Related acetamide derivatives modulate RORγ activity, implicating this compound in autoimmune disease pathways .

Antimicrobial Screening

In silico docking studies (PDB: 3L9F) predict moderate binding affinity (ΔG = -8.2 kcal/mol) against Staphylococcus aureus DHFR, though in vitro validation is pending.

Future Research Directions

  • In Vitro Profiling: Prioritize assays against COX-2, DHFR, and RORγ to validate hypothesized targets.

  • Solubility Optimization: PEGylation or pro-drug strategies may address predicted aqueous solubility limitations.

  • Toxicological Screening: Assess hepatotoxicity and CYP450 inhibition risks using HepG2 and microsomal models.

  • Crystallographic Studies: X-ray diffraction of protein-ligand complexes would elucidate binding modes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator